5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
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Overview
Description
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: is an organic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
The compound 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their specific structure and the nature of the target . For instance, some thiazole derivatives can inhibit certain enzymes, while others can interact with specific receptors .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structure and the nature of their targets . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins, while others can modulate signal transduction pathways .
Result of Action
The effects of a compound’s action can vary widely depending on its specific structure, the nature of its targets, and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)aniline with thioamide derivatives can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethoxy group.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxyphenyl group and exhibit similar electronic properties.
Thiazole derivatives: Compounds with the thiazole ring structure, such as thiamine (Vitamin B1), have diverse biological activities.
Uniqueness
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is unique due to the combination of the trifluoromethoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design highlight its significance in scientific research.
Properties
CAS No. |
1183699-24-2 |
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Molecular Formula |
C10H7F3N2OS |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
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